molecular formula C15H12N4O B4291235 1-(2-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE

1-(2-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE

Cat. No.: B4291235
M. Wt: 264.28 g/mol
InChI Key: RJDFKPNYGPPVGO-UHFFFAOYSA-N
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Description

1-(2-{BICYCLO[221]HEPT-5-EN-2-YL}-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

4-(2-bicyclo[2.2.1]hept-5-enyl)-4-oxobutane-1,1,2,2-tetracarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c16-6-12(7-17)15(8-18,9-19)5-14(20)13-4-10-1-2-11(13)3-10/h1-2,10-13H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDFKPNYGPPVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)CC(C#N)(C#N)C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE typically involves multiple steps. One common method starts with the preparation of bicyclo[2.2.1]hept-5-en-2-yl derivatives, which are then subjected to further reactions to introduce the oxobutane and tetracarbonitrile groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-(2-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives may have potential as bioactive agents or probes for studying biological systems.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique structure makes it valuable for the development of advanced materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 1-(2-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE exerts its effects depends on its specific application. In chemical reactions, its bicyclic structure and functional groups interact with reagents and catalysts to facilitate various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, influencing specific pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-en-2-ol: This compound shares the bicyclic structure but differs in its functional groups.

    Bicyclo[2.2.1]hept-2-en-5-one: Another similar compound with a different arrangement of functional groups.

    5-Norbornene-2-carboxaldehyde: This compound has a similar bicyclic core but with an aldehyde group.

Uniqueness

1-(2-{BICYCLO[221]HEPT-5-EN-2-YL}-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE is unique due to its combination of a bicyclic structure with multiple nitrile groups and an oxobutane moiety

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE
Reactant of Route 2
1-(2-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}-2-OXOETHYL)ETHANE-1,1,2,2-TETRACARBONITRILE

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